molecular formula C11H15N3S B11770482 N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Katalognummer: B11770482
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: ZEOPEVDCXWALAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a heterocyclic organic compound that features a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-aminobenzothiazole with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The benzothiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone
  • Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • Benzo[d]thiazole-2-thiol

Uniqueness

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific structure, which combines the benzothiazole ring with a dimethylethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H15N3S

Molekulargewicht

221.32 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H15N3S/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI-Schlüssel

ZEOPEVDCXWALAX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.